

Application Notes and Protocols: (Z)-5-Tetradecene in Organic Synthesis

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Compound of Interest

Compound Name: 5-Tetradecene, (Z)-

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These application notes provide a detailed overview of (Z)-5-tetradecene as a versatile intermediate in organic synthesis, with a focus on its preparation via the Wittig reaction and its subsequent functionalization through epoxidation. The protocols provided are based on established synthetic methodologies and are intended to serve as a guide for laboratory implementation.

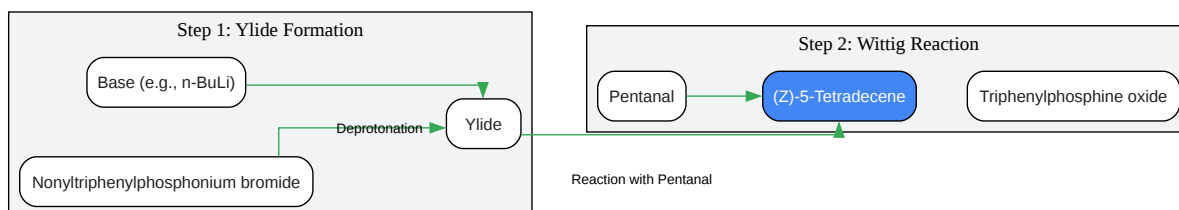
Introduction

(Z)-5-Tetradecene is a long-chain alkene that serves as a valuable building block in the synthesis of various organic molecules, particularly insect pheromones and other bioactive compounds. Its Z-configured double bond provides a key structural motif that can be further elaborated to introduce diverse functionalities. This document outlines the synthesis of (Z)-5-tetradecene and its application as an intermediate in the preparation of value-added chemical entities.

Synthesis of (Z)-5-Tetradecene via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.^{[1][2][3][4][5]} The reaction of a phosphorus ylide with an aldehyde or ketone allows for the formation of a carbon-carbon double bond at a specific position. For the synthesis of (Z)-alkenes such as (Z)-5-tetradecene, non-stabilized ylides are typically employed under salt-free conditions to ensure high Z-selectivity.^[3]

The synthesis of (Z)-5-tetradecene can be achieved through the reaction of nonyltriphenylphosphonium bromide with pentanal. The overall reaction scheme is presented below:



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Caption: Wittig synthesis of (Z)-5-Tetradecene.

Experimental Protocol: Wittig Synthesis of (Z)-5-Tetradecene

Materials:

- Nonyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Pentanal
- Anhydrous tetrahydrofuran (THF)
- Hexane
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- **Ylide Generation:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend nonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
- **Wittig Reaction:** Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
- **Work-up:** Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution. Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL). Wash the combined organic layers with water and then with brine.
- **Purification:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, is then purified by column chromatography on silica gel using hexane as the eluent to afford pure (Z)-5-tetradecene.

Quantitative Data

Reactant	Molar Mass (g/mol)	Equivalents
Nonyltriphenylphosphonium bromide	497.48	1.1
n-Butyllithium	64.06	1.0
Pentanal	86.13	1.0
Product	Molar Mass (g/mol)	Expected Yield
(Z)-5-Tetradecene	196.37	70-85%

Note: Expected yields are based on typical Wittig reactions of this type and may vary.

Characterization Data for (Z)-5-Tetradecene

- ^1H NMR (CDCl_3 , 400 MHz): δ 5.38-5.28 (m, 2H, $-\text{CH}=\text{CH}-$), 2.08-1.98 (m, 4H, $-\text{CH}_2-\text{CH}=\text{CH}-\text{CH}_2-$), 1.38-1.20 (m, 16H, $-(\text{CH}_2)_8-$), 0.88 (t, $J = 6.8$ Hz, 6H, $2 \times -\text{CH}_3$).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 130.1, 129.5, 31.9, 29.7, 29.5, 29.3, 29.2, 27.2, 22.7, 14.1.
- Mass Spectrum (EI): m/z (%) = 196 (M^+), 139, 125, 111, 97, 83, 69, 55, 41.[6]

(Z)-5-Tetradecene as a Synthetic Intermediate: Epoxidation

The double bond of (Z)-5-tetradecene provides a reactive handle for further chemical transformations. One common and useful reaction is epoxidation, which introduces a three-membered epoxide ring. This functional group can then be opened by various nucleophiles to introduce new functionalities with stereochemical control. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1][7]



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Caption: Epoxidation of (Z)-5-Tetradecene.

Experimental Protocol: Epoxidation of (Z)-5-Tetradecene

Materials:

- (Z)-5-Tetradecene

- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** Dissolve (Z)-5-tetradecene (1.0 equivalent) in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
- **Addition of m-CPBA:** Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution, saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution, and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (Z)-5,6-epoxytetradecane.

Quantitative Data

Reactant	Molar Mass (g/mol)	Equivalents
(Z)-5-Tetradecene	196.37	1.0
m-CPBA (~77%)	172.57 (pure)	1.2
Product	Molar Mass (g/mol)	Expected Yield
(Z)-5,6-epoxytetradecane	212.37	85-95%

Note: Expected yields are based on typical epoxidation reactions and may vary.

Applications in Pheromone Synthesis

(Z)-5-Tetradecene and its derivatives are important components of insect sex pheromones. For instance, (Z)-5-tetradecenyl acetate is a known pheromone component for certain species of moths.^{[5][8][9][10][11]} The synthesis of this pheromone would typically involve the conversion of a (Z)-5-tetradecen-1-ol intermediate, which can be prepared using a modified Wittig approach, followed by acetylation. The (Z)-5-tetradecene core is crucial for the biological activity of these molecules.

Conclusion

(Z)-5-Tetradecene is a readily accessible and valuable intermediate in organic synthesis. The Wittig reaction provides a reliable method for its stereoselective preparation. The double bond in (Z)-5-tetradecene can be effectively functionalized, for example, through epoxidation, opening avenues for the synthesis of a variety of target molecules, including biologically active compounds such as insect pheromones. The protocols and data presented herein provide a foundation for researchers to utilize (Z)-5-tetradecene in their synthetic endeavors.

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